4-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol
Description
Properties
Molecular Formula |
C13H22N2O2 |
|---|---|
Molecular Weight |
238.33 g/mol |
IUPAC Name |
4-methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H22N2O2/c1-3-4-11-14-12(17-15-11)9-13(16)7-5-10(2)6-8-13/h10,16H,3-9H2,1-2H3 |
InChI Key |
OJVOYFIBTWOFRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NOC(=N1)CC2(CCC(CC2)C)O |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,2,4-Oxadiazole Ring
- The 1,2,4-oxadiazole ring is commonly synthesized by cyclization of amidoximes with carboxylic acid derivatives or their equivalents.
- A typical method involves reacting an amidoxime (R-C(NH2)=NOH) with a carboxylic acid derivative (acid chloride, ester, or anhydride) under dehydrating conditions to form the oxadiazole ring.
- In the case of the propyl-substituted oxadiazole, the amidoxime precursor would carry the propyl group at the appropriate position.
Preparation of the Cyclohexanol Core
- The cyclohexanol ring bearing a methyl group at the 4-position can be prepared via selective functionalization of cyclohexanone derivatives.
- Reduction of 4-methylcyclohexanone to 4-methylcyclohexanol is typically achieved using catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) or stoichiometric hydride reagents (e.g., triethylsilane in acidic medium) at mild temperatures (0°C to 65°C).
- The stereochemistry of the hydroxyl group and methyl substituent can be controlled by choice of catalyst and reaction conditions.
Coupling of the Oxadiazole Moiety to the Cyclohexanol
- The linkage between the oxadiazole ring and the cyclohexanol is formed via a methylene bridge.
- This is generally achieved by alkylation reactions where a halomethyl derivative of the oxadiazole (e.g., 5-(chloromethyl)-3-propyl-1,2,4-oxadiazole) is reacted with the cyclohexanol under basic conditions to form the ether or alcohol linkage.
- Alternatively, the methylene group can be introduced by reductive alkylation of the cyclohexanol with an aldehyde or halide precursor of the oxadiazole moiety.
Representative Synthetic Route (Hypothetical)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Amidoxime formation | Propionyl hydrazide + hydroxylamine | Propyl amidoxime precursor |
| 2 | Cyclization to oxadiazole | Amidoxime + acid chloride, dehydrating agent | 3-Propyl-1,2,4-oxadiazole ring |
| 3 | Preparation of 4-methylcyclohexanol | Reduction of 4-methylcyclohexanone (Pd/C, H2) | 4-Methylcyclohexanol |
| 4 | Halomethylation of oxadiazole | Reaction with formaldehyde and HCl or other halogen source | 5-(Halomethyl)-3-propyl-1,2,4-oxadiazole |
| 5 | Coupling | Reaction of cyclohexanol with halomethyl oxadiazole under basic conditions (e.g., K2CO3, THF) | This compound |
Analytical and Characterization Methods
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and carbon NMR are essential to confirm the structure, especially the position of methyl and oxadiazole substituents.
- Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
- Infrared (IR) Spectroscopy: To confirm functional groups such as hydroxyl and heterocyclic ring vibrations.
- High-Performance Thin-Layer Chromatography (HPTLC): Used in related oxadiazole compound analysis for purity and reaction monitoring.
- X-ray Crystallography: For definitive stereochemical and structural confirmation, especially in patent disclosures.
Summary of Key Preparation Notes
- The synthesis requires multi-step preparation involving heterocycle formation, selective reduction, and coupling.
- Organometallic reagents and bases are critical for substitution reactions on the oxadiazole ring.
- Mild reduction conditions are preferred to maintain stereochemistry of the cyclohexanol ring.
- Coupling via halomethyl intermediates is a common strategy to link the oxadiazole to the cyclohexanol.
- Analytical methods including NMR, MS, and HPTLC ensure the purity and identity of the final compound.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different nitrogen-containing compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of the oxadiazole ring can produce amines or other nitrogen-containing compounds .
Scientific Research Applications
4-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s hydroxyl group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Research Implications and Gaps
- Structural Advantages: The hydroxyl group in the target compound may improve aqueous solubility compared to ketone or amine derivatives (e.g., 4-cyclohexylcyclohexanone ), while the methyl group enhances metabolic stability.
- Biological Potential: The 3-propyl-oxadiazole moiety is recurrent in antimicrobial and protease-targeting compounds (e.g., Compound 21b , Compound 75 ), suggesting the target compound could share similar bioactivity pending experimental validation.
- Synthetic Challenges : Low yields in cephalosporin derivatives (7–10% ) imply that introducing the oxadiazole group may require optimized protocols for the target compound.
Biological Activity
4-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol (CAS No. 2059965-84-1) is a compound that incorporates the oxadiazole ring, a structure known for its diverse biological activities. This article focuses on the biological activity of this compound, exploring its pharmacological properties, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is with a molecular weight of 238.33 g/mol. The compound features a cyclohexanol moiety linked to a 1,2,4-oxadiazole derivative, which is significant for its biological implications.
Biological Activity Overview
The oxadiazole derivatives have been extensively studied for their broad spectrum of biological activities, including:
- Antimicrobial Activity : Many oxadiazole derivatives exhibit potent antibacterial and antifungal properties. For instance, compounds containing the 1,3,4-oxadiazole core have shown effectiveness against various strains of bacteria including Staphylococcus aureus and Escherichia coli .
- Antitubercular Effects : Research has indicated that certain oxadiazole derivatives can inhibit Mycobacterium tuberculosis, showcasing their potential as antitubercular agents .
- Anti-inflammatory and Analgesic Properties : Some studies have reported anti-inflammatory effects associated with oxadiazole compounds, which may be beneficial in treating pain and inflammation-related conditions .
Antimicrobial Activity
A study highlighted that derivatives of the 1,3,4-oxadiazole ring demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.25 to 2 µg/mL against resistant strains of bacteria .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 4a | 1 | S. aureus |
| 4b | 0.5 | MRSA |
| 4c | 2 | E. coli |
Antitubercular Research
In a separate investigation into antitubercular activity, several oxadiazole derivatives were synthesized and tested against both active and dormant states of Mycobacterium bovis. The most promising compounds exhibited significant inhibition at concentrations as low as 8 µM .
Neuroprotective Effects
Recent studies have also explored the neuroprotective potential of oxadiazole derivatives. For example, certain compounds showed protective effects in neuronal cell cultures under oxidative stress conditions .
Pharmacokinetics
Research indicates that oxadiazole derivatives generally exhibit favorable pharmacokinetic profiles with good metabolic stability and bioavailability. For instance, one derivative demonstrated a half-life (T1/2) of approximately 1.63 hours and a peak plasma concentration (Cmax) of around 2503.25 ng/mL after administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
